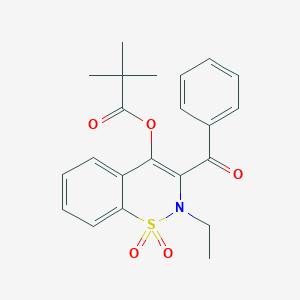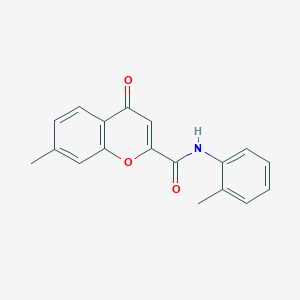
2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound with a unique structure that includes a benzothiazine ring system
Métodos De Preparación
The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparación Con Compuestos Similares
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can be compared with other similar compounds, such as:
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications.
Propiedades
Fórmula molecular |
C22H23NO5S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H23NO5S/c1-5-23-18(19(24)15-11-7-6-8-12-15)20(28-21(25)22(2,3)4)16-13-9-10-14-17(16)29(23,26)27/h6-14H,5H2,1-4H3 |
Clave InChI |
BGCOZJDKPJHTSI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389734.png)
![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11389745.png)

![methyl {3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11389749.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11389757.png)
![10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389762.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389766.png)
![1-(1,5-Dimethyl-7-propionyl-3,7-diaza-bicyclo[3.3.1]non-3-yl)-propan-1-one](/img/structure/B11389791.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11389793.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389800.png)

![2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11389804.png)
